2-(4-Isopropylphenylsulfonyl)acetic acid

Lipophilicity LogP Drug design

2-(4-Isopropylphenylsulfonyl)acetic acid (CAS 122086-23-1) is a sulfonylacetic acid derivative with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol. Its structure features a 4-isopropylphenyl group attached to a sulfonyl (–SO₂–) bridge, which is in turn linked to an acetic acid moiety.

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
CAS No. 122086-23-1
Cat. No. B12114769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenylsulfonyl)acetic acid
CAS122086-23-1
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)O
InChIInChI=1S/C11H14O4S/c1-8(2)9-3-5-10(6-4-9)16(14,15)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
InChIKeyIZJVCGOMRGTUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-(4-Isopropylphenylsulfonyl)acetic acid (CAS 122086-23-1)? A Procurement-Focused Overview


2-(4-Isopropylphenylsulfonyl)acetic acid (CAS 122086-23-1) is a sulfonylacetic acid derivative with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol . Its structure features a 4-isopropylphenyl group attached to a sulfonyl (–SO₂–) bridge, which is in turn linked to an acetic acid moiety . This connectivity distinguishes it from phenylacetic acid-based analogs in which the carboxylic acid group attaches directly to the aromatic ring; instead, the sulfonylacetic acid scaffold confers distinct electronic properties, acidity, and reactivity relevant to pharmaceutical intermediate and building-block applications .

Why 2-(4-Isopropylphenylsulfonyl)acetic acid Cannot Be Swapped with Closest Analogs Without Risk


Although several compounds share the C11H14O4S formula or belong to the sulfonylacetic acid family, their physicochemical profiles diverge significantly. For instance, the positional isomer [4-(isopropylsulfonyl)phenyl]acetic acid (CAS 1105193-73-4) places the acetic acid directly on the phenyl ring, while the unsubstituted (phenylsulfonyl)acetic acid (CAS 3959-23-7) lacks the isopropyl group entirely. These structural variations produce measurable differences in lipophilicity (Δ LogP up to ~2.3 units) and acidity (pKa shift of ~2 log units relative to simple phenylacetic acids), which in turn influence solubility, membrane permeability, and synthetic reactivity . Consequently, substituting one analog for another without experimental validation risks altering reaction outcomes, pharmacokinetic profiles, and biological activity in downstream applications.

Quantitative Differentiation Evidence for 2-(4-Isopropylphenylsulfonyl)acetic acid (122086-23-1) vs. Key Comparators


Lipophilicity Advantage Over the Unsubstituted Parent (Phenylsulfonyl)acetic acid

2-(4-Isopropylphenylsulfonyl)acetic acid exhibits a computed LogP of 2.7491, substantially higher than the LogP of 0.47 reported for the unsubstituted (phenylsulfonyl)acetic acid (CAS 3959-23-7) . This represents a Δ LogP of approximately +2.3 units, indicating markedly greater lipophilicity imparted by the 4-isopropyl substituent.

Lipophilicity LogP Drug design Membrane permeability

Lipophilicity Differentiation from the Positional Isomer [4-(Isopropylsulfonyl)phenyl]acetic acid

Despite sharing the same molecular formula (C11H14O4S, MW 242.29), 2-(4-isopropylphenylsulfonyl)acetic acid (LogP 2.7491) is approximately 1.27 LogP units more lipophilic than its positional isomer [4-(isopropylsulfonyl)phenyl]acetic acid (LogP ~1.48) . The difference arises from the distinct connectivity: the sulfonylacetic acid motif places the polar carboxylic acid closer to the electron-withdrawing sulfone, altering the overall dipole and hydrogen-bonding network relative to the phenylacetic acid isomer.

Structural isomerism Lipophilicity LogP Medicinal chemistry

Enhanced Acidity of the Sulfonylacetic Acid Scaffold vs. Phenylacetic Acid Analogs

The sulfonylacetic acid scaffold imparts significantly greater acidity compared to phenylacetic acid-based compounds. (Phenylsulfonyl)acetic acid has an experimentally determined pKa of 2.44 , whereas phenylacetic acid exhibits a pKa of 4.31 [1]—a difference of approximately 1.9 log units, corresponding to nearly 80-fold higher acidity. Because the 4-isopropyl substituent is weakly electron-donating, 2-(4-isopropylphenylsulfonyl)acetic acid is expected to have a pKa slightly above 2.44 but still substantially lower than any phenylacetic acid analog. This class-level inference is supported by the known electron-withdrawing effect of the α-sulfonyl group on carboxylic acid acidity.

Acidity pKa Ionization state Reactivity

Unique Synthetic Versatility: Condensative Decarboxylation to β-Keto Sulfones

Sulfonylacetic acids, including 2-(4-isopropylphenylsulfonyl)acetic acid, undergo a one-pot condensative decarboxylation with acid chlorides to afford β-keto sulfones under mild conditions—a transformation not accessible to phenylacetic acid derivatives [1]. This reaction exploits the activated methylene group α to both the sulfone and the carboxylic acid, enabling direct C–C bond formation. The isopropyl substituent on the aryl ring is expected to modulate the reaction rate and product lipophilicity without deactivating the key methylene site.

Synthetic methodology Decarboxylation β-Keto sulfones Building block

Where 2-(4-Isopropylphenylsulfonyl)acetic acid (122086-23-1) Delivers Demonstrable Procurement Value


Lipophilic Drug Candidate Design: Optimizing Membrane Permeability and CNS Penetration

With a LogP of 2.7491—significantly higher than both the unsubstituted parent (LogP 0.47) and the positional isomer (LogP 1.48)—2-(4-isopropylphenylsulfonyl)acetic acid offers medicinal chemists a sulfonylacetic acid building block pre-optimized for lipophilicity . This makes it a rational choice for programs targeting intracellular or CNS receptors where passive membrane permeability is rate-limiting, reducing the need for additional hydrophobic tailoring steps.

Synthesis of β-Keto Sulfone Libraries via Direct Decarboxylative Coupling

The sulfonylacetic acid scaffold enables one-pot condensative decarboxylation with acid chlorides to generate β-keto sulfones . This transformation is not available to phenylacetic acid analogs, making 2-(4-isopropylphenylsulfonyl)acetic acid the preferred starting material for laboratories synthesizing sulfone-containing compound libraries for high-throughput screening.

Pharmaceutical Intermediate for Sulfonamide and Sulfone API Candidates

The 4-isopropylphenylsulfonyl fragment appears in several bioactive molecules, including endothelin receptor antagonists (e.g., PABSA) and COX-2 inhibitors . 2-(4-Isopropylphenylsulfonyl)acetic acid serves as a precursor that can be elaborated into these pharmacophores, providing process chemists with a versatile intermediate that already contains the key aryl sulfone motif.

Physicochemical Comparator Studies: Isomeric Differentiation in SAR Campaigns

Because 2-(4-isopropylphenylsulfonyl)acetic acid (LogP 2.75, sulfonylacetic acid scaffold) and its positional isomer [4-(isopropylsulfonyl)phenyl]acetic acid (LogP 1.48, phenylacetic acid scaffold) share the same molecular formula but differ in connectivity and lipophilicity , both compounds are valuable as matched molecular pairs in structure-activity relationship (SAR) studies. Procuring both isomers allows research teams to deconvolute the contributions of scaffold topology versus substituent effects.

Quote Request

Request a Quote for 2-(4-Isopropylphenylsulfonyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.